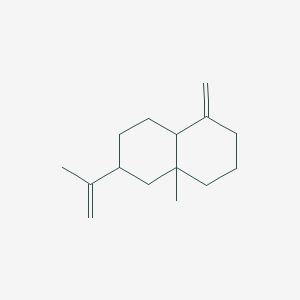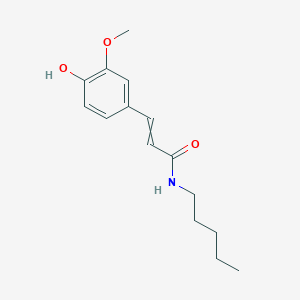![molecular formula C16H20N2O B14230028 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine CAS No. 817562-72-4](/img/structure/B14230028.png)
4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine typically involves multi-step organic reactions. One common approach is the reaction of morpholine with a benzyl halide to form a benzylmorpholine intermediate. This intermediate can then be reacted with a pyrrole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.
化学反応の分析
Types of Reactions
4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole moieties, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: A heterocyclic building block with similar structural features.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another morpholine derivative with a different heterocyclic substitution.
Uniqueness
4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine is unique due to its specific combination of a benzyl group and a pyrrole moiety attached to a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
817562-72-4 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
4-[(1-benzylpyrrol-3-yl)methyl]morpholine |
InChI |
InChI=1S/C16H20N2O/c1-2-4-15(5-3-1)12-18-7-6-16(14-18)13-17-8-10-19-11-9-17/h1-7,14H,8-13H2 |
InChIキー |
GLZFSHCWHSPKKB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CN(C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
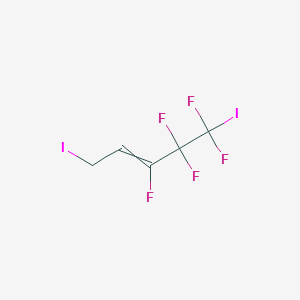
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
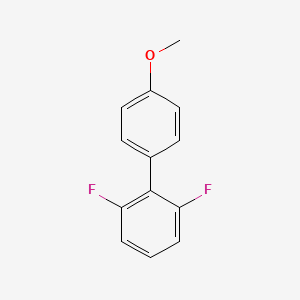
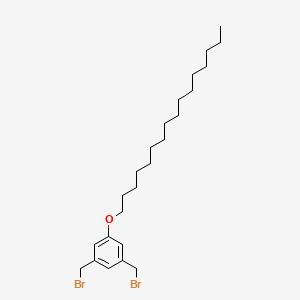
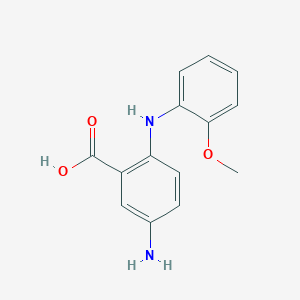
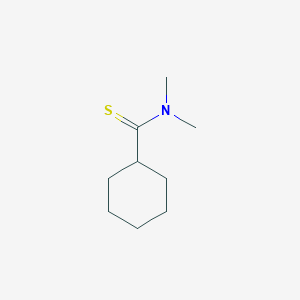
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
